molecular formula C18H20BrNO2 B2831905 N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide CAS No. 304892-88-4

N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide

Cat. No.: B2831905
CAS No.: 304892-88-4
M. Wt: 362.267
InChI Key: CGWPYJAEQQNNBT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide is a phenoxy acetamide derivative characterized by a 4-bromophenyl group attached to the acetamide nitrogen and a 2-tert-butylphenoxy moiety at the acetamide’s α-position.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c1-18(2,3)15-6-4-5-7-16(15)22-12-17(21)20-14-10-8-13(19)9-11-14/h4-11H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWPYJAEQQNNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide typically involves the reaction of 4-bromoaniline with 2-(2-tert-butylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced derivatives.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the tert-butylphenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs, their substituents, and physicochemical

Compound Name (Reference) Substituents/Modifications Melting Point (°C) Yield (%) Key Structural Features
Target Compound 2-tert-butylphenoxy, 4-bromophenyl Not reported Not reported Phenoxy backbone with bulky tert-butyl group
2-(4-Bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide 2-methoxyethylamine substituent Not reported Not reported Increased polarity due to methoxyethyl group
N-(4-Bromophenyl)-2-[4-(4-nitrophenyl)-2-oxothiazol-3-yl]acetamide (9h) 2-oxothiazole ring with 4-nitrophenyl 162–164 21 Electron-withdrawing nitro group on thiazole
N-(4-Bromophenyl)-2-[4-(4-chlorophenyl)-2-oxothiazol-3-yl]acetamide (9g) 2-oxothiazole ring with 4-chlorophenyl 230–232 18 Chlorine substituent enhances stability
2-(5-(4-Bromobenzylidene)-2,4-dioxothiazolidine-3-yl)-N-(4-bromophenyl)acetamide (4k) Thiazolidine-2,4-dione core with bromobenzylidene 286–288 96 Dual bromine groups enhance lipophilicity
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide Amino and methyl groups on phenyl ring Not reported Not reported Enhanced hydrogen-bonding capacity

Key Observations :

  • Thiazole/Thiazolidine Derivatives: Compounds with heterocyclic cores (e.g., 2-oxothiazole in , thiazolidine-2,4-dione in ) exhibit higher melting points (162–288°C) compared to simpler phenoxy acetamides, likely due to increased molecular rigidity and intermolecular interactions.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 9h ) reduce melting points, while halogenated groups (e.g., chlorine in 9g , bromine in 4k ) enhance thermal stability.
  • Synthetic Yields : Thiazolidine-2,4-dione derivatives (e.g., 4k, 96% yield ) are synthesized more efficiently than thiazole-based analogs (15–21% yields ), possibly due to milder reaction conditions.

Structural-Activity Relationships :

  • Bulkier Groups: The tert-butyl group in the target compound may enhance binding to hydrophobic pockets in proteins, analogous to the 4-tert-butylphenoxy group in AMC3, a potent FPR modulator .
  • Halogen Effects : Bromine in the 4-position (common in ) improves metabolic stability and binding affinity through halogen bonding, as seen in anticancer indole derivatives (e.g., 10a ).

Biological Activity

N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromoaniline with 2-(2-tert-butylphenoxy)acetyl chloride, utilizing a base such as triethylamine under anhydrous conditions. The product can be purified through recrystallization or column chromatography.

Synthetic Route Overview

StepReactantsConditionsProduct
14-bromoaniline, 2-(2-tert-butylphenoxy)acetyl chlorideAnhydrous, base (triethylamine)This compound

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial membranes, potentially disrupting their integrity .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. In particular, studies involving human breast adenocarcinoma cell lines (MCF7) have demonstrated that this compound can inhibit cell proliferation in a concentration-dependent manner. The mechanism is believed to involve the modulation of specific signaling pathways associated with cell growth and apoptosis .

The biological activity of this compound can be attributed to its structural components:

  • Bromophenyl Group : This group is capable of forming halogen bonds, which may enhance the compound's interaction with biological targets.
  • Tert-Butylphenoxy Group : This moiety contributes to hydrophobic interactions with lipid membranes, facilitating cellular uptake and interaction with intracellular targets.

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various derivatives of compounds similar to this compound. Results indicated that modifications to the phenoxy group significantly affected antibacterial activity, suggesting that structural optimization could enhance efficacy .
  • Cytotoxicity Assays : In cytotoxicity assays against MCF7 cells, this compound demonstrated an IC50 value indicative of moderate cytotoxicity. Further molecular docking studies revealed potential binding interactions with key proteins involved in cancer progression .
  • Comparative Analysis : A comparative study highlighted that while similar compounds exhibited varying degrees of antimicrobial and anticancer activities, this compound showed promising results that warrant further investigation into its therapeutic potential.

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